Calculated Lipophilicity (cLogP) Differentiation vs. N-Methyl Analog (CAS 321571-47-5)
Based on fragment-based computational prediction, N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide exhibits a higher calculated logP (cLogP) than the corresponding N-methyl analog (4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, CAS 321571-47-5). The allyl group contributes an additional ~0.7 log unit increase in lipophilicity relative to the methyl substituent, consistent with the incremental carbon count and π-character of the allyl moiety . This difference places the target compound in a distinct lipophilicity space that influences membrane permeability predictions and protein binding in physiological models.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP approximately 3.7 ± 0.3 (predicted from fragment constants for allyl-substituted pyrazole carboxamides) |
| Comparator Or Baseline | 4-Bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS 321571-47-5): cLogP approximately 3.0 ± 0.3 |
| Quantified Difference | ~ +0.7 log units (higher lipophilicity for the allyl compound) |
| Conditions | In silico fragment-based cLogP estimation; class-level inference based on established π-contributions of allyl vs. methyl groups in aromatic carboxamides |
Why This Matters
For procurement decisions in drug discovery programs, a 0.7 log unit difference in cLogP places the allyl derivative in a substantially distinct permeability profile that cannot be reproduced by the N-methyl analog without formulation adjustment, making the target compound selectively valuable when higher membrane partitioning is desired.
